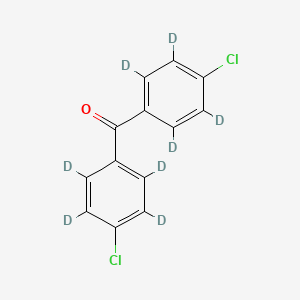

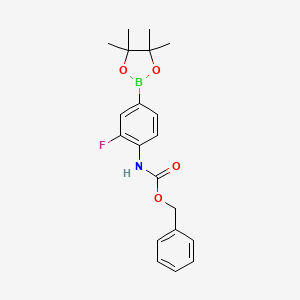

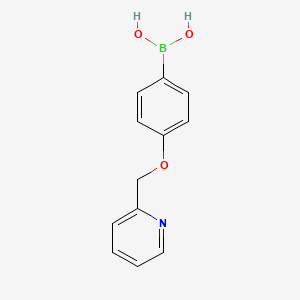

![molecular formula C6H5FN4 B567709 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245644-40-9](/img/structure/B567709.png)

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The ring system of these compounds is isoelectronic with that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates a compound which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines have been used in various applications in medicinal chemistry . They have been proposed as possible isosteric replacements for purines . In addition, the metal-chelating properties of the ring have been exploited to generate candidate treatments for cancer and parasitic diseases .

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is present in 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been reported to possess antibacterial and antifungal properties .

Antiviral Activity

These compounds have also been found to exhibit antiviral properties, making them potentially useful in the development of new antiviral drugs .

Antiparasitic Activity

The [1,2,4]triazolo[1,5-a]pyrimidines have shown antiparasitic activity. This suggests that 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine could be used in the development of antiparasitic drugs .

Anticancer Activity

The [1,2,4]triazolo[1,5-a]pyrimidine moiety has been reported to have anticancer properties. Therefore, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine could potentially be used in cancer treatment .

Treatment of Neurological Disorders

Some compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been used in the treatment of neurological disorders such as Alzheimer’s disease and insomnia .

Cardiovascular Applications

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes .

Agriculture Applications

These compounds have also received attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .

Material Science Applications

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have various applications in the material sciences fields .

Mécanisme D'action

Target of Action

Compounds with a similar triazolo[1,5-a]pyrimidines moiety have been associated with anti-inflammatory activity .

Mode of Action

Compounds with a similar structure have been found to inhibit phosphodiesterase (pde), leading to an increase in cyclic adenosine monophosphate (camp) levels . This can result in various physiological effects, including vasodilation in the cardiovascular system .

Biochemical Pathways

Pde inhibitors, which this compound may potentially be, are known to affect the camp pathway . Increased cAMP levels can lead to a variety of downstream effects, including the activation of protein kinase A, which can influence numerous cellular processes .

Result of Action

Compounds with a similar structure have been associated with anti-inflammatory activity .

Orientations Futures

Propriétés

IUPAC Name |

6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNQEYATZMUNSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712400 |

Source

|

| Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

CAS RN |

1245644-40-9 |

Source

|

| Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B567627.png)

![[(1S,3S)-3-(Methylamino)cyclobutyl]methanol](/img/structure/B567636.png)

![tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B567638.png)